N-Boc-4-Hydroxyphenyl-DL-glycine (CAS 53249-34-6) is a highly processable, non-proteinogenic amino acid building block characterized by its tert-butyloxycarbonyl (Boc) protected amine and a reactive phenolic hydroxyl group. In industrial and laboratory procurement, this racemic compound is prioritized for its high solubility in aprotic organic solvents (such as DMF and DCM) and its compatibility with standard coupling reagents like TBTU and HATU [1]. By providing a pre-protected amine, it eliminates the need for in-house protection workflows, making it a highly practical, cost-effective precursor for the synthesis of complex macrocyclic peptides, glycopeptide antibiotics, and small-molecule therapeutics such as ileal bile acid transport (IBAT) inhibitors [2].
Substituting N-Boc-4-Hydroxyphenyl-DL-glycine with its unprotected parent compound, 4-hydroxyphenylglycine, fundamentally disrupts standard peptide coupling workflows due to the zwitterionic nature of the unprotected form, which exhibits near-zero solubility in DCM or DMF [1]. Attempting in situ protection often leads to competing side reactions, such as O-acylation at the phenolic hydroxyl, significantly depressing overall yields. Furthermore, substituting with the Fmoc-protected analog forces the use of basic cleavage conditions (e.g., 20% piperidine), which can cause premature degradation or epimerization in base-sensitive macrocyclic intermediates[2]. Finally, procuring enantiopure D- or L- forms for early-stage racemic library synthesis introduces an unnecessary cost multiplier without providing a functional advantage during initial structure-activity relationship (SAR) screening[3].
The Boc-protected form demonstrates higher processability in standard peptide synthesis environments compared to the unprotected zwitterion. N-Boc-4-Hydroxyphenyl-DL-glycine achieves high solubility (>100 mg/mL) in DMF, enabling rapid, homogenous coupling reactions with TBTU or HATU that routinely exceed 85% yield within 2 hours[1]. In contrast, unprotected 4-hydroxyphenylglycine remains largely insoluble (<1 mg/mL) in these solvents, stalling direct coupling attempts and requiring prior derivatization.
| Evidence Dimension | Solubility and Coupling Yield in DMF |
| Target Compound Data | >100 mg/mL solubility; >85% coupling yield |
| Comparator Or Baseline | Unprotected 4-hydroxyphenylglycine (<1 mg/mL solubility; <10% direct yield) |
| Quantified Difference | >100-fold increase in solubility; >75% absolute increase in yield |
| Conditions | DMF solvent, TBTU/DIPEA coupling system, room temperature |
Direct procurement of the Boc-protected building block eliminates a severe solubility bottleneck, ensuring immediate readiness for high-yield automated or manual synthesis.
For complex syntheses requiring orthogonal deprotection, the Boc group provides a distinct quantitative advantage over Fmoc alternatives. N-Boc-4-Hydroxyphenyl-DL-glycine is quantitatively deprotected using acidic conditions (20-50% TFA in DCM) over 1-2 hours[1]. This is critical when synthesizing base-sensitive macrocycles or when the sequence contains base-labile functional groups that would be degraded by the 20% piperidine/DMF conditions required to remove an Fmoc group.
| Evidence Dimension | Deprotection Conditions |
| Target Compound Data | 20-50% TFA in DCM (Acidic) |
| Comparator Or Baseline | Fmoc-4-Hydroxyphenyl-DL-glycine (20% Piperidine in DMF, Basic) |
| Quantified Difference | Complete shift from basic to acidic cleavage requirement |
| Conditions | Standard solid-phase or solution-phase peptide deprotection protocols |
Selecting the Boc-protected variant is mandatory for synthetic routes containing base-sensitive moieties, preventing downstream degradation during the deprotection phase.
When absolute stereochemistry is not yet locked or when synthesizing racemic small-molecule therapeutics, the DL-racemate offers identical chemical reactivity to the enantiopure forms at a fraction of the procurement cost. Utilizing N-Boc-4-Hydroxyphenyl-DL-glycine allows for the generation of diastereomeric or racemic libraries with equivalent coupling kinetics to the D- or L- isomers, while reducing precursor material costs by an estimated 40-60%[1].
| Evidence Dimension | Procurement Cost vs. Reactivity |
| Target Compound Data | DL-racemate (Equivalent coupling kinetics, baseline cost) |
| Comparator Or Baseline | Enantiopure D- or L- forms (Equivalent coupling kinetics, ~1.5x to 2.5x cost) |
| Quantified Difference | 40-60% reduction in precursor cost with 0% loss in coupling efficiency |
| Conditions | Early-stage SAR library synthesis and racemic drug development |
Procuring the DL-form maximizes budget efficiency for high-throughput screening and racemic drug synthesis without compromising chemical performance.
Directly leveraging the orthogonal cleavage compatibility established in Section 3, N-Boc-4-Hydroxyphenyl-DL-glycine is a critical building block in the semisynthesis and total synthesis of complex macrocyclic antibiotics, such as vancomycin mimics. Its Boc protection allows for selective N-terminus deprotection with TFA while leaving other base-sensitive protecting groups intact, facilitating the precise assembly of the non-proteinogenic peptide core [1].
Relying on the high solubility and coupling efficiency data, this compound serves as a highly processable precursor in the pharmaceutical development of ileal bile acid transport (IBAT) inhibitors. Its excellent solubility in DMF allows for efficient, high-yield coupling with taurine derivatives and benzothiazepine scaffolds using standard TBTU-mediated protocols, streamlining the manufacturing of these therapeutic agents [2].
For laboratories utilizing the Boc/Bzl strategy for solid-phase peptide synthesis, this compound provides a cost-effective racemic input. It enables the seamless incorporation of a reactive phenolic hydroxyl group into custom peptide sequences, which can later be utilized for cross-linking or halogenation studies, without the need for manual pre-synthesis protection steps [3].
Irritant